4-Benzoyl-2-pyridinecarboxamide

Amide rotational barrier Conformational restriction Picolinamide scaffold

4-Benzoyl-2-pyridinecarboxamide (4-benzoylpicolinamide) is a small-molecule pyridinecarboxamide (C₁₃H₁₀N₂O₂, MW 226.23 g/mol) that integrates a benzoyl ketone at the 4-position and a primary carboxamide at the 2-position of the pyridine ring. This substitution pattern places it within the picolinamide (2-pyridinecarboxamide) class, a scaffold widely exploited in medicinal chemistry for ATP-competitive kinase inhibitor design.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
Cat. No. B7780530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-2-pyridinecarboxamide
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C(=O)N
InChIInChI=1S/C13H10N2O2/c14-13(17)11-8-10(6-7-15-11)12(16)9-4-2-1-3-5-9/h1-8H,(H2,14,17)
InChIKeyCWXUWCQBBSXQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-2-pyridinecarboxamide (CAS 865074-49-3): A Picolinamide Scaffold for Kinase-Targeted Synthesis


4-Benzoyl-2-pyridinecarboxamide (4-benzoylpicolinamide) is a small-molecule pyridinecarboxamide (C₁₃H₁₀N₂O₂, MW 226.23 g/mol) that integrates a benzoyl ketone at the 4-position and a primary carboxamide at the 2-position of the pyridine ring [1]. This substitution pattern places it within the picolinamide (2-pyridinecarboxamide) class, a scaffold widely exploited in medicinal chemistry for ATP-competitive kinase inhibitor design [2]. The compound serves primarily as a synthetic intermediate or building block for more elaborate kinase-targeted libraries, rather than as a terminal bioactive agent [3].

Why 4-Benzoyl-2-pyridinecarboxamide Cannot Be Replaced by Generic Picolinamide or Nicotinamide Analogs


The 4-benzoyl-2-pyridinecarboxamide structure is not interchangeable with its regioisomeric 3-carboxamide analog or simpler picolinamide derivatives. The 2-carboxamide (picolinamide) core exhibits a substantially higher amide rotational barrier (ΔH‡ = 18.3 ± 0.4 kcal/mol) compared to the 3-carboxamide (nicotinamide) regioisomer (ΔH‡ = 12.9 ± 0.3 kcal/mol), a 5.4 kcal/mol enthalpy difference that arises from steric interactions and an intramolecular hydrogen bond unique to the 2-substituted scaffold . This rigidity directly influences molecular recognition and target binding geometry. Additionally, the 4-benzoyl group confers distinct electronic and lipophilic properties (XLogP3 = 1.4) that cannot be replicated by 4-acetyl analogs (LogP = 0.38), altering membrane permeability and pharmacokinetic profiles of derived compounds [1]. Simply substituting a 3-carboxamide or 4-acetyl analog disregards these quantifiable differences in conformational behavior and physicochemical parameters, which are critical for reproducible structure-activity relationships in kinase inhibitor programs.

Quantitative Differentiation of 4-Benzoyl-2-pyridinecarboxamide Against Structural Analogs


Picolinamide vs. Nicotinamide Amide Rotational Barrier: A 5.4 kcal/mol Conformational Constraint

The 2-pyridinecarboxamide (picolinamide) core of the target compound imposes a significantly higher rotational barrier than the 3-carboxamide (nicotinamide) regioisomer. Dynamic NMR experiments establish the activation enthalpy (ΔH‡) as 18.3 ± 0.4 kcal/mol for picolinamide versus 12.9 ± 0.3 kcal/mol for nicotinamide, a 5.4 kcal/mol difference . Ab initio calculations attribute this to steric interactions in the ground state of picolinamide and an intramolecular hydrogen bond that stabilizes its planar conformer. This quantitative conformational constraint is inherent to any 2-carboxamide-substituted pyridine, including the target compound, making its molecular recognition profile fundamentally distinct from 3-carboxamide-based analogs.

Amide rotational barrier Conformational restriction Picolinamide scaffold

Lipophilicity Differentiation: Benzoyl vs. Acetyl Substituent LogP Shift of 1.0 Unit

The 4-benzoyl substituent on the target compound confers meaningfully higher lipophilicity compared to the 4-acetyl analog. The target compound exhibits a computed XLogP3 of 1.4 [1], while 4-acetylpicolinamide (4-acetyl-2-pyridinecarboxamide) has a reported LogP of 0.38 . This difference of approximately 1.0 log unit translates to roughly a 10-fold difference in octanol-water partition coefficient, indicating that the benzoyl derivative is substantially more membrane-permeable and CNS-penetrant in the context of derived kinase inhibitor libraries.

Lipophilicity XLogP3 Pharmacokinetic optimization

Regioisomeric Structural Divergence: 2-Carboxamide Prevents Cyclized Hemiamidal Formation Observed in 3-Carboxamide

The 4-benzoyl-3-pyridinecarboxamide regioisomer exists predominantly in a cyclized hemiamidal form (intramolecular nucleophilic addition of the amide nitrogen to the benzoyl carbonyl), not in the expected open keto-amide form [1]. This cyclization is geometrically impossible for the 2-carboxamide (picolinamide) target compound due to the spatial relationship between the amide NH₂ and the 4-benzoyl carbonyl. The target compound therefore retains a structurally defined, non-cyclized keto-amide geometry, providing a predictable and uniform scaffold for derivatization in kinase inhibitor libraries.

Hemiamidal cyclization Regioisomeric reactivity Isoniazid-NAD adduct model

Hydrogen-Bond Donor/Acceptor Profile Distinct from 4-Benzoylpyridine

Compared to 4-benzoylpyridine (CAS 14548-46-0), which lacks any carboxamide functionality, the target compound introduces one H-bond donor and three H-bond acceptors (versus 0 donors / 1 acceptor for 4-benzoylpyridine) [1][2]. This increased H-bond capacity (TPSA = 73.1 Ų for the target vs. 30.0 Ų for 4-benzoylpyridine) enhances aqueous solubility, modulates protein binding interactions, and provides a synthetic handle for further derivatization via the primary amide. The target compound therefore serves as a more versatile intermediate for constructing kinase inhibitor libraries compared to the simpler benzoylpyridine precursor.

H-bond capacity Target engagement Solubility

Procurement-Specific Application Scenarios for 4-Benzoyl-2-pyridinecarboxamide


Scaffold for ATP-Competitive Kinase Inhibitor Libraries Targeting the Hinge Region

The rigid picolinamide core (ΔH‡ = 18.3 kcal/mol) of 4-benzoyl-2-pyridinecarboxamide ensures a defined hydrogen-bonding orientation compatible with kinase hinge motifs, unlike the more flexible nicotinamide regioisomer (ΔH‡ = 12.9 kcal/mol). The benzoyl ketone simultaneously provides a vector for hydrophobic pocket engagement. Medicinal chemistry teams constructing structure-guided kinase libraries should select this compound over 3-carboxamide or 4-acetyl analogs to maintain conformational fidelity and appropriate lipophilicity (LogP = 1.4) in lead series [1].

Building Block for c-Met and CDK2 Inhibitor Development Programs

Patents and literature on pyridine carboxamide-based kinase inhibitors identify the 4-benzoylpicolinamide substructure as a privileged fragment for c-Met and CDK2 inhibitor design. The non-cyclized, synthetically tractable amide functionality facilitates coupling to diverse warheads and solubilizing groups without competing intramolar cyclization, a problem known for the 3-carboxamide regioisomer [2]. Procurement of this specific building block ensures seamless integration into established synthetic routes.

Fragment-Based Drug Discovery (FBDD) Requiring Defined Conformational Constraints

For FBDD campaigns, the target compound offers a well-characterized conformational profile distinct from flexible analogs. The 5.4 kcal/mol higher amide rotational barrier versus nicotinamide-based fragments provides entropy-driven binding advantages when the bound conformation is pre-organized. The measured XLogP3 of 1.4 and TPSA of 73.1 Ų place this fragment within favorable physicochemical space for lead-like development [1].

Synthetic Intermediate for N-Substituted Carboxamide Libraries via Amide Coupling

The primary carboxamide serves as a versatile handle for further derivatization through amide coupling, hydrolysis, or dehydration chemistry. Unlike 4-benzoylpyridine (CAS 14548-46-0, HBD = 0, TPSA = ~30 Ų), the target compound provides additional polar functionality that improves aqueous solubility and facilitates purification by reverse-phase chromatography during library synthesis [3]. Researchers should prioritize this compound over simpler benzoylpyridines when downstream solubility and purification efficiency are critical.

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